3-Ethyl-2,3-dimethyl-1,2-oxaziridine

Übersicht

Beschreibung

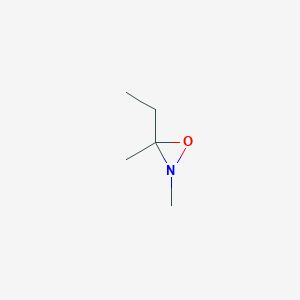

3-Ethyl-2,3-dimethyl-1,2-oxaziridine: is an organic compound featuring a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is known for its high reactivity due to the strained three-membered ring and the relatively weak nitrogen-oxygen bond. It has garnered significant attention in the field of organic chemistry for its utility as an oxygen- and nitrogen-transfer reagent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3-dimethyl-1,2-oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using hydrogen peroxide in the presence of ketones. This method is efficient and scalable, making it suitable for the production of significant quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethyl-2,3-dimethyl-1,2-oxaziridine undergoes various types of chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent, transferring oxygen to substrates such as alkenes and sulfides.

Amination: It can transfer nitrogen to nucleophiles, forming amines.

Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions:

Oxidation: Common reagents include peracids and hydrogen peroxide. Reactions are typically carried out at moderate temperatures.

Amination: Reagents such as amines and ammonia are used, often under basic conditions.

Cycloaddition: Reactions may involve dienes or other unsaturated compounds, often under thermal or catalytic conditions.

Major Products:

Oxidation: Products include epoxides and sulfoxides.

Amination: Products include primary and secondary amines.

Cycloaddition: Products include various heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Ethyl-2,3-dimethyl-1,2-oxaziridine is primarily utilized as an oxidizing agent and nitrogen transfer reagent in organic synthesis. Its ability to facilitate the formation of complex molecules is crucial for:

- Pharmaceutical Development : The compound is employed in synthesizing bioactive molecules and drug intermediates. Its reactivity allows for the formation of stable intermediates that are essential for drug design.

- Agrochemicals : It plays a role in the synthesis of agricultural chemicals by enabling selective transformations that enhance product efficacy.

| Application | Description |

|---|---|

| Pharmaceuticals | Synthesis of bioactive molecules |

| Agrochemicals | Production of effective agricultural chemicals |

Biological Research

In biological contexts, this compound is used to investigate oxidative stress and its implications on cellular processes. It can modify biomolecules through oxidation or amination reactions, providing insights into biochemical pathways.

Industrial Applications

In industrial settings, this compound is significant for:

- Polymer Production : It contributes to producing polymers with specific properties due to its reactive nature.

- Hydrazine Production : Oxaziridines are intermediates in the industrial synthesis of hydrazine via oxidation processes involving ammonia and hydrogen peroxide .

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the use of this compound in synthesizing a new class of anti-cancer agents. The compound was employed to oxidize specific substrates effectively, leading to high yields of desired products with minimal side reactions.

Case Study 2: Polymer Chemistry

Research highlighted the role of this compound in developing new polymeric materials with enhanced thermal stability and mechanical properties. The compound's reactivity allowed for controlled polymerization processes.

Wirkmechanismus

The mechanism of action of 3-Ethyl-2,3-dimethyl-1,2-oxaziridine involves the transfer of oxygen or nitrogen to a substrate. The strained three-membered ring and weak nitrogen-oxygen bond facilitate this transfer. The compound can act as an electrophile, with nucleophiles attacking the nitrogen or oxygen atom, depending on the reaction conditions and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

- 3-Methyl-2,3-dimethyl-1,2-oxaziridine

- 3-Propyl-2,3-dimethyl-1,2-oxaziridine

- 3-Isopropyl-2,3-dimethyl-1,2-oxaziridine

Uniqueness: 3-Ethyl-2,3-dimethyl-1,2-oxaziridine is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. The ethyl group at the 3-position provides steric hindrance, affecting the compound’s behavior in oxidation and amination reactions. This makes it a valuable reagent for selective transformations in organic synthesis.

Biologische Aktivität

3-Ethyl-2,3-dimethyl-1,2-oxaziridine is a member of the oxaziridine family, which are characterized by their three-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and oxidative reactions. This article explores the biological activity of this compound through detailed research findings and data tables.

This compound can be synthesized through various methods, often involving the oxidation of amines or the reaction of carbonyl compounds with nitrogen sources. Its structure allows for unique reactivity patterns that are exploited in biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/ml) |

|---|---|

| Escherichia coli | >2.5 |

| Staphylococcus aureus | >2.5 |

| Candida albicans | 0.625 - 1.25 |

The data shows that while E. coli and S. aureus exhibit resistance at concentrations above 2.5 mg/ml, C. albicans shows sensitivity at lower concentrations, suggesting a selective antimicrobial profile .

The mechanism by which this compound exerts its biological effects is primarily through oxidative reactions. It is believed to interact with nucleophiles in biological systems via an SN2 mechanism, facilitating the transfer of oxygen to various substrates . This reaction pathway can lead to the generation of hydroxylated compounds that may have further biological implications.

Study on Antibacterial Efficacy

A study conducted on newly synthesized oxaziridines demonstrated that this compound showed pronounced antibacterial activity when tested against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the oxaziridine structure could enhance its antibacterial properties .

Comparative Analysis with Other Oxaziridines

In comparative studies with other oxaziridines, this compound exhibited superior activity against certain strains of bacteria and fungi. The findings suggested that structural variations significantly affect the biological activity of oxaziridines .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds have shown rapid metabolism and elimination in biological systems. Toxicological assessments indicate that while oxaziridines can be reactive and potentially toxic at high concentrations, careful dosing can mitigate adverse effects .

Eigenschaften

IUPAC Name |

3-ethyl-2,3-dimethyloxaziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-5(2)6(3)7-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAFGGWLORHCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N(O1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.